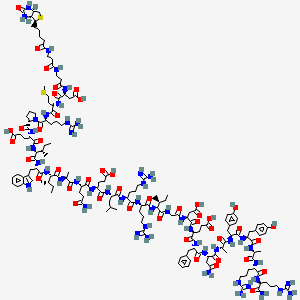
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is a peptide fragment derived from the Bcl-2 interacting mediator of cell death (BIM) protein. It consists of residues 81-106 of the BIM protein, with a biotin moiety attached to facilitate detection and purification. The compound has a molecular weight of 3637.14 and a chemical formula of C161H247N49O44S2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 involves the chemical attachment of a biotin moiety to the BIM peptide fragment. This process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The biotinylation is achieved by introducing a biotinylated amino acid or a biotinylation reagent during the synthesis .
Industrial Production Methods
Industrial production of biotinylated peptides like this compound often involves large-scale SPPS. The process includes automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The biotinylation step is integrated into the synthesis cycle, ensuring consistent and reproducible attachment of the biotin moiety .
Chemical Reactions Analysis
Types of Reactions
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 primarily undergoes biotinylation reactions, where the biotin moiety is covalently attached to the peptide. This reaction can be facilitated by various biotinylation reagents targeting specific functional groups such as primary amines, sulfhydryls, carboxyls, and carbohydrates .
Common Reagents and Conditions
Common reagents used in biotinylation include N-hydroxysuccinimide (NHS) esters, maleimides, and hydrazides. These reagents react with specific functional groups under mild conditions, typically in aqueous buffers at neutral pH. The reaction conditions are optimized to ensure high efficiency and specificity of biotin attachment .
Major Products Formed
The major product formed from the biotinylation reaction is the biotinylated peptide, this compound. This product retains the biological activity of the BIM peptide while gaining the ability to bind to avidin or streptavidin for detection and purification purposes .
Scientific Research Applications
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 has a wide range of applications in scientific research:
Chemistry: Used in studies involving protein-protein interactions and protein-ligand binding assays.
Biology: Employed in cell signaling and apoptosis research, particularly in studying the role of BIM in programmed cell death.
Medicine: Utilized in drug discovery and development, especially in the context of cancer research where BIM plays a role in apoptosis regulation.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting apoptotic pathways
Mechanism of Action
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 exerts its effects by interacting with anti-apoptotic proteins of the Bcl-2 family. The biotinylated BIM peptide binds to these proteins, inhibiting their function and promoting apoptosis. This interaction is crucial in regulating cell death pathways and has significant implications in cancer therapy .
Comparison with Similar Compounds
Similar Compounds
BIM (non-biotinylated): The native BIM peptide without the biotin moiety.
BAD (Bcl-2-associated death promoter): Another pro-apoptotic protein of the Bcl-2 family.
BAX (Bcl-2-associated X protein): A protein that promotes apoptosis by permeabilizing the mitochondrial membrane
Uniqueness
biotinyl-bAla-bAla-Asp-Met-Arg-Pro-Glu-Ile-Trp-Ile-Ala-Gln-Glu-Leu-Arg-Arg-Ile-Gly-Asp-Glu-Phe-Asn-Ala-Tyr-Tyr-Ala-Arg-Arg-NH2 is unique due to its biotin moiety, which allows for easy detection and purification using avidin or streptavidin-based methods. This feature enhances its utility in various research applications, making it a valuable tool for studying apoptosis and related pathways .
Properties
Molecular Formula |
C161H247N49O44S2 |
|---|---|
Molecular Weight |
3637.12 |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[3-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoylamino]propanoylamino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C161H247N49O44S2/c1-13-81(6)127(152(250)183-78-121(218)188-112(76-126(227)228)149(247)195-101(51-55-123(221)222)139(237)201-108(70-87-29-17-16-18-30-87)147(245)203-110(74-117(163)214)144(242)185-85(10)134(232)199-107(72-89-43-47-92(212)48-44-89)146(244)202-106(71-88-41-45-91(211)46-42-88)143(241)184-84(9)132(230)190-96(34-24-61-178-157(167)168)135(233)189-95(131(164)229)33-23-60-177-156(165)166)206-141(239)98(36-26-63-180-159(171)172)192-136(234)97(35-25-62-179-158(169)170)193-145(243)105(69-80(4)5)200-138(236)100(50-54-122(219)220)194-137(235)99(49-53-116(162)213)191-133(231)86(11)186-153(251)128(82(7)14-2)208-150(248)109(73-90-77-182-94-32-20-19-31-93(90)94)204-154(252)129(83(8)15-3)207-142(240)102(52-56-124(223)224)197-151(249)114-38-28-67-210(114)155(253)104(37-27-64-181-160(173)174)198-140(238)103(59-68-255-12)196-148(246)111(75-125(225)226)187-120(217)58-66-176-119(216)57-65-175-118(215)40-22-21-39-115-130-113(79-256-115)205-161(254)209-130/h16-20,29-32,41-48,77,80-86,95-115,127-130,182,211-212H,13-15,21-28,33-40,49-76,78-79H2,1-12H3,(H2,162,213)(H2,163,214)(H2,164,229)(H,175,215)(H,176,216)(H,183,250)(H,184,241)(H,185,242)(H,186,251)(H,187,217)(H,188,218)(H,189,233)(H,190,230)(H,191,231)(H,192,234)(H,193,243)(H,194,235)(H,195,247)(H,196,246)(H,197,249)(H,198,238)(H,199,232)(H,200,236)(H,201,237)(H,202,244)(H,203,245)(H,204,252)(H,206,239)(H,207,240)(H,208,248)(H,219,220)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)(H2,205,209,254)/t81-,82-,83-,84-,85-,86-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,127-,128-,129-,130-/m0/s1 |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)CCNC(=O)CCNC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



